Cadmium dichlorate
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Overview
Description
Cadmium dichlorate is a chemical compound composed of cadmium and chlorine, with the chemical formula CdCl₂. It is a white crystalline solid that is highly soluble in water and slightly soluble in alcohol. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. This compound is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium dichlorate can be synthesized through the reaction of cadmium metal with chlorine gas. The reaction is typically carried out in a controlled environment to ensure the complete conversion of cadmium to this compound. The reaction can be represented as follows: [ \text{Cd} + \text{Cl}_2 \rightarrow \text{CdCl}_2 ]
Industrial Production Methods: In industrial settings, this compound is often produced by dissolving cadmium oxide or cadmium carbonate in hydrochloric acid. The resulting solution is then evaporated to obtain this compound crystals. The process can be summarized as: [ \text{CdO} + 2\text{HCl} \rightarrow \text{CdCl}_2 + \text{H}_2\text{O} ] [ \text{CdCO}_3 + 2\text{HCl} \rightarrow \text{CdCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Chemical Reactions Analysis
Types of Reactions: Cadmium dichlorate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide.
Reduction: It can be reduced to elemental cadmium using reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions with other halides to form different cadmium halides.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Halide salts in aqueous solutions.
Major Products:
Oxidation: Cadmium oxide (CdO)
Reduction: Elemental cadmium (Cd)
Substitution: Cadmium bromide (CdBr₂), cadmium iodide (CdI₂)
Scientific Research Applications
Cadmium dichlorate is utilized in various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds and as a catalyst in organic reactions.
Biology: Employed in studies involving cadmium toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Used in the production of pigments, coatings, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of cadmium dichlorate involves its interaction with cellular components, leading to oxidative stress and disruption of cellular signaling pathways. Cadmium ions can interfere with calcium signaling, leading to cellular dysfunction. The compound also induces the production of reactive oxygen species (ROS), which can cause damage to DNA, proteins, and lipids. Key molecular targets include mitochondria, where cadmium disrupts the electron transport chain, leading to apoptosis.
Comparison with Similar Compounds
Cadmium dichlorate is similar to other cadmium halides, such as cadmium bromide and cadmium iodide. it is unique in its higher solubility in water and its specific crystal structure. The comparison can be summarized as follows:
Compound | Formula | Solubility in Water | Crystal Structure |
---|---|---|---|
This compound | CdCl₂ | High | Rhombohedral |
Cadmium bromide | CdBr₂ | Moderate | Hexagonal |
Cadmium iodide | CdI₂ | Low | Hexagonal |
This compound’s unique properties make it suitable for specific applications where high solubility and reactivity are required.
Properties
IUPAC Name |
cadmium(2+);dichlorate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2ClHO3/c;2*2-1(3)4/h;2*(H,2,3,4)/q+2;;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTSJTVLWUJJMN-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Cd+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdCl2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30581352 |
Source
|
Record name | Cadmium dichlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30581352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22750-54-5 |
Source
|
Record name | Cadmium dichlorate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30581352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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